3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C15H18N4OS2 and its molecular weight is 334.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
Biological Activity
3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, with CAS number 847400-02-6, is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, tyrosinase inhibition, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4OS2, with a molecular weight of 334.5 g/mol. The compound features a triazole ring and a benzo[d]thiazole moiety, contributing to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 847400-02-6 |
Molecular Formula | C₁₅H₁₈N₄OS₂ |
Molecular Weight | 334.5 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, heteroarylated benzothiazoles have shown moderate antibacterial and potent antifungal activities. The mechanism involves inhibition of key bacterial enzymes, which could be extrapolated to predict potential activity for our compound.
In vitro evaluations demonstrated that certain analogs of benzothiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.94 mg/mL against various pathogens . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against microbial strains.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis and is a target for skin-whitening agents. The compound's analogs have been tested for their tyrosinase inhibitory activities using mushroom tyrosinase as a model.
Table 1 summarizes the IC50 values of various analogs compared to kojic acid:
Compound | IC50 (µM) | Comparison to Kojic Acid |
---|---|---|
Kojic Acid | 24.09 | Reference |
Analog 1 | 17.62 | 1.36 times weaker |
Analog 2 | 6.18 | 3.89 times stronger |
Analog 3 | 1.12 | 22 times stronger |
Analog 3 showed the strongest inhibition with an IC50 value of 1.12μM, indicating that modifications in the structure significantly enhance tyrosinase inhibition compared to standard agents like kojic acid .
Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed that several analogs did not exhibit cytotoxic effects at concentrations up to 20μM. However, one analog demonstrated significant cytotoxicity at lower concentrations (≥2.5 µM), suggesting that while some derivatives are safe for cellular applications, others may pose risks .
Case Studies
Case Study: Antimelanogenic Activity
A study investigated the effects of various benzothiazole derivatives on melanin production in B16F10 cells. The results indicated that certain compounds effectively reduced melanin synthesis without inducing cytotoxicity at therapeutic concentrations. This highlights the potential application of our compound in dermatological formulations aimed at skin lightening .
Properties
IUPAC Name |
3-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-4-10(2)21-14-17-16-13(18(14)3)9-19-11-7-5-6-8-12(11)22-15(19)20/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKAQUFVGXOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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